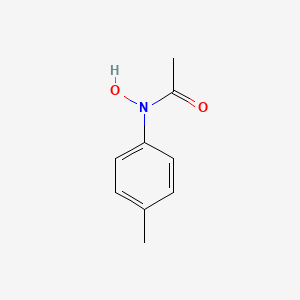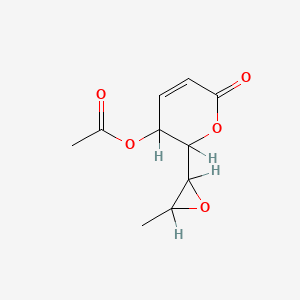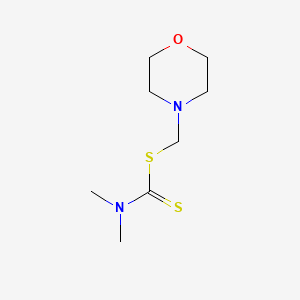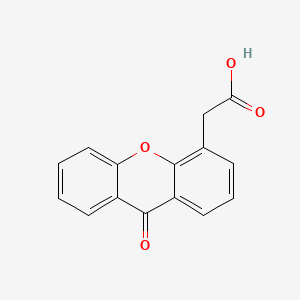
Ácido 9-oxo-9H-xanteno-4-acético
Descripción general
Descripción
9H-Xanthene-4-acetic acid, 9-oxo-, also known as 9H-Xanthene-4-acetic acid, 9-oxo-, is a useful research compound. Its molecular formula is C15H10O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Xanthene-4-acetic acid, 9-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Xanthene-4-acetic acid, 9-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología: Desarrollo de agentes antitumorales
Ácido 9-oxo-9H-xanteno-4-acético: se ha estudiado por su potencial como agente antitumoral. Un derivado notable, el ácido 5,6-dimetilxantona-4-acético (DMXAA), se desarrolló como agente antitumoral y entró en ensayos clínicos de fase III {svg_1}. Este compuesto y sus análogos han mostrado promesa en la inducción de la producción de citoquinas y la estimulación de la respuesta inmunitaria para atacar las células cancerosas {svg_2}.
Bioquímica: Inhibición enzimática
En el campo de la bioquímica, los derivados de la xantona, incluido el This compound, se han explorado por sus actividades inhibitorias enzimáticas. Estos compuestos se han asociado con la inhibición de la α-glucosidasa, lo cual es significativo en el manejo de la diabetes al modular los niveles de glucosa {svg_3}.
Química medicinal: Actividad antimicrobiana
Las carboxixantonas, una categoría que incluye el This compound, se han probado para la actividad antimicrobiana contra varios organismos como Escherichia coli y Staphylococcus aureus. También se ha documentado su capacidad para combatir infecciones fúngicas causadas por Candida albicans, lo que demuestra su potencial para desarrollar nuevos agentes antimicrobianos {svg_4}.
Síntesis orgánica: Bloques de construcción químicos
El compuesto sirve como un bloque de construcción importante en la síntesis orgánica. Se ha utilizado en la síntesis de estructuras complejas de xantona a través de reacciones como la reacción de Friedel-Crafts y el acoplamiento de éter de Ullmann. Estas estrategias sintéticas son cruciales para crear derivados de xantona biológicamente activos con diversas actividades farmacológicas {svg_5}.
Ingeniería química: Optimización de procesos
En ingeniería química, el This compound participa en estudios de optimización de procesos. Su síntesis y manejo requieren una consideración cuidadosa de las hojas de datos de seguridad, que detallan las medidas para tratar la irritación de la piel y los ojos, la irritación respiratoria y otros peligros. Esta información es vital para diseñar procesos industriales seguros y eficientes {svg_6}.
Ciencia de materiales: Desarrollo de materiales funcionales
La investigación en ciencia de materiales ha investigado el uso de derivados de xantona en el desarrollo de materiales funcionales. Las propiedades únicas del This compound podrían aprovecharse para crear materiales con características ópticas o electrónicas específicas, aunque las aplicaciones directas en este campo aún están surgiendo {svg_7}.
Mecanismo De Acción
Target of Action
Xanthone derivatives, a class of compounds to which 9h-xanthene-4-acetic acid, 9-oxo- belongs, have been reported to show promising biological activities .
Mode of Action
Xanthone derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Xanthone derivatives have been found to influence a multitude of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Xanthone derivatives have been reported to exhibit a variety of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
9H-Xanthene-4-acetic acid, 9-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways. These interactions often involve binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 9H-Xanthene-4-acetic acid, 9-oxo- can form complexes with certain proteins, altering their conformation and function .
Cellular Effects
The effects of 9H-Xanthene-4-acetic acid, 9-oxo- on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can modulate gene expression, leading to changes in the levels of various proteins that regulate cell cycle and metabolism. Furthermore, 9H-Xanthene-4-acetic acid, 9-oxo- affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 9H-Xanthene-4-acetic acid, 9-oxo- exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, influencing their stability and function . This compound can inhibit or activate enzymes by binding to their active or allosteric sites, respectively. Additionally, 9H-Xanthene-4-acetic acid, 9-oxo- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-Xanthene-4-acetic acid, 9-oxo- have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 9H-Xanthene-4-acetic acid, 9-oxo- in animal models have been extensively studied. Different dosages of this compound can lead to varying outcomes. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, 9H-Xanthene-4-acetic acid, 9-oxo- can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
9H-Xanthene-4-acetic acid, 9-oxo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 9H-Xanthene-4-acetic acid, 9-oxo-.
Transport and Distribution
The transport and distribution of 9H-Xanthene-4-acetic acid, 9-oxo- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, 9H-Xanthene-4-acetic acid, 9-oxo- can bind to plasma proteins, influencing its distribution and bioavailability.
Subcellular Localization
The subcellular localization of 9H-Xanthene-4-acetic acid, 9-oxo- is critical for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA . This localization is often mediated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The activity of 9H-Xanthene-4-acetic acid, 9-oxo- can be influenced by its subcellular distribution, affecting its overall biological effects.
Propiedades
IUPAC Name |
2-(9-oxoxanthen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-13(17)8-9-4-3-6-11-14(18)10-5-1-2-7-12(10)19-15(9)11/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGYSGBNWQSGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189087 | |
| Record name | Xanthenone-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35614-21-2 | |
| Record name | Xanthenone-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035614212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthenone-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)
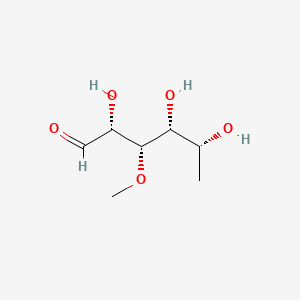
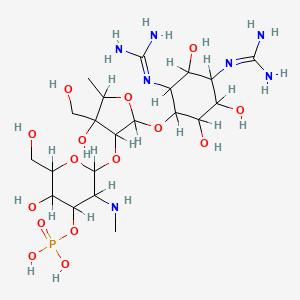
![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)
![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
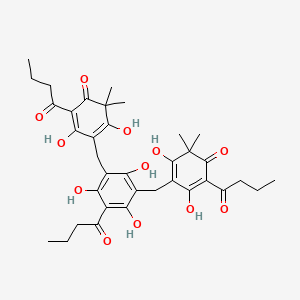


![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
